N1- vs. N2-Methyl Regioisomer Alkylation Selectivity
Under solvothermal metal-free alkylation conditions with linear bisbromoalkanes, 1,2,3-triazoles react to yield bromoalkyl triazole products whose N1:N2 regioselectivity is governed by the tautomeric preference and reaction conditions [1]. Computational studies indicate that the 2H-tautomer represents >99.9% of the population in the gas phase, while the 1H-tautomer dominates in solution due to its higher dipole moment [1]. This tautomeric dichotomy means that 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole (N1-methyl) and 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole (N2-methyl, CAS 1849282-79-6) arise from distinct synthetic pathways and cannot be selectively obtained under identical conditions. The N2-substituted isomer typically requires bromo-directed alkylation strategies [2] or specialized catalysts, whereas the N1-substituted target compound is accessible via direct alkylation of 1-methyl-1H-1,2,3-triazole. At the procurement level, the N2-methyl isomer (CAS 1849282-79-6) is priced at $1,188.00 per 0.05 g from Enamine, reflecting the synthetic challenge of accessing this regioisomer [3].
| Evidence Dimension | Regioisomeric identity and synthetic route divergence |
|---|---|
| Target Compound Data | 1-methyl-4-(3-bromopropyl)-1H-1,2,3-triazole (N1-methyl regioisomer); SMILES: Cn1cc(CCCBr)nn1; MW 204.07 g/mol |
| Comparator Or Baseline | 2-methyl-4-(3-bromopropyl)-2H-1,2,3-triazole (N2-methyl regioisomer, CAS 1849282-79-6); SMILES: N1=CC(CCCBr)=NN1C; MW 204.07 g/mol; Enamine price $1,188.00/0.05 g [3] |
| Quantified Difference | Isomeric (positional isomer); identical formula (C₆H₁₀BrN₃) and molecular weight (204.07 g/mol), but distinct connectivity, dipole moment, and synthetic route requirements |
| Conditions | Alkylation of 1,2,3-triazole with 1,3-dibromopropane under solvothermal metal-free conditions; product distribution dependent on tautomeric equilibrium and catalyst system [1][2] |
Why This Matters
Procurement of the incorrect N1/N2 regioisomer yields a compound with altered metal-coordination geometry and dipole vector, critically compromising structure-activity or structure-property relationships in downstream applications.
- [1] Wang, Y.; et al. Synthesis of 2-alkyl triazoles with solvothermal conditions. Tetrahedron 2022, 113, 132765. DOI: 10.1016/j.tet.2022.132765. View Source
- [2] Chen, Y.; et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. J. Org. Chem. 2016. Available at: https://www.organic-chemistry.org/abstracts/lit4/186.shtm. View Source
- [3] Kuujia. 2H-1,2,3-Triazole, 4-(3-bromopropyl)-2-methyl- (CAS 1849282-79-6). https://www.kuujia.com/cas-1849282-79-6.html (accessed 2026-04-27). View Source
